A Technical Guide to (S)-1-Methylpyrrolidin-3-amine Dihydrochloride: A Chiral Building Block for Drug Discovery
A Technical Guide to (S)-1-Methylpyrrolidin-3-amine Dihydrochloride: A Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in modern drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its importance. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in developing successful therapeutics. This structural complexity can lead to improved pharmacological properties, such as enhanced solubility and better binding affinity to biological targets.
This guide focuses on a specific and valuable derivative: (S)-1-Methylpyrrolidin-3-amine dihydrochloride . The introduction of a chiral center at the 3-position and a methyl group on the nitrogen atom creates a versatile building block that has been incorporated into a variety of biologically active molecules. The stereochemistry of the amine is often crucial for the desired pharmacological effect, making the enantiomerically pure (S)-form a critical starting material for the synthesis of targeted therapeutics. This document will provide an in-depth overview of its chemical identity, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of (S)-1-Methylpyrrolidin-3-amine dihydrochloride is fundamental for its effective use in synthesis and formulation.
CAS Number and Molecular Structure
The Chemical Abstracts Service (CAS) number for 1-methylpyrrolidin-3-amine dihydrochloride is 1209287-84-2 .[1][2][3][4][5][6] While this CAS number is often assigned to the racemic mixture, it is also frequently used to identify the (S)-enantiomer, as indicated by synonyms such as "(3S)-1-Methyl-3-pyrrolidinamine 2HCl".[1] For the corresponding free base, (S)-1-Methylpyrrolidin-3-amine, the CAS number is 214357-95-6 .[7][8]
Molecular Formula: C₅H₁₄Cl₂N₂
Molecular Weight: 173.08 g/mol [1]
Structure:
Structure of (S)-1-Methylpyrrolidin-3-amine dihydrochloride
Physicochemical Data
Detailed experimental data for the melting point and solubility of (S)-1-Methylpyrrolidin-3-amine dihydrochloride are not consistently reported across public sources. However, as a dihydrochloride salt of a small amine, it is expected to be a crystalline solid with good solubility in water and polar organic solvents like methanol and ethanol. The free base, 1-methylpyrrolidin-3-amine, is a liquid at room temperature.[9]
| Property | Value (for the free base) | Reference |
| Boiling Point | 140 °C (at 742 Torr) | [9][10] |
| Density | 0.933 ± 0.06 g/cm³ (Predicted) | [9][10] |
| pKa | 9.82 ± 0.40 (Predicted) | [9][10] |
Synthesis of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride
The stereoselective synthesis of chiral pyrrolidines is a well-established field in organic chemistry, with several robust strategies available. The synthesis of the (S)-enantiomer of 1-methylpyrrolidin-3-amine typically starts from a chiral precursor to ensure the desired stereochemistry.
Synthetic Strategy Overview
A common and efficient approach to chiral 3-aminopyrrolidines involves the use of readily available chiral starting materials such as amino acids. L-aspartic acid and trans-4-hydroxy-L-proline are excellent starting points for the synthesis of (S)-3-aminopyrrolidine derivatives.[11][12] The general synthetic workflow involves the formation of the pyrrolidine ring, introduction of the amino group with the correct stereochemistry (often through an S(_N)2 reaction that inverts the stereocenter of a chiral alcohol precursor), and finally, N-methylation.
General synthetic workflow for (S)-1-Methylpyrrolidin-3-amine dihydrochloride.
Detailed Experimental Protocol (Adapted from related syntheses)
The following protocol is a representative, multi-step synthesis adapted from established methods for preparing chiral 3-aminopyrrolidines and their derivatives.[11][13][14]
Step 1: N-Boc protection of (R)-3-hydroxypyrrolidine
-
To a solution of (R)-3-hydroxypyrrolidine hydrochloride in methanol, add potassium carbonate and stir the suspension under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0-5 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which can be used in the next step without further purification.
Step 2: Mesylation of the hydroxyl group
-
Dissolve the N-Boc protected alcohol from the previous step in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 3: Azide substitution with inversion of configuration
-
Dissolve the mesylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture (e.g., to 70-80 °C).
-
Monitor the reaction by TLC until the mesylate is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.
Step 4: Reduction of the azide to the primary amine
-
Dissolve the azide in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.
Step 5: N-methylation of the pyrrolidine nitrogen
Note: N-methylation of the primary amine could also occur. A more controlled approach would involve reductive amination after deprotection of the Boc group, or protection of the primary amine before methylation. A more direct, albeit potentially less selective, approach is reductive amination of the unprotected di-amine. A more controlled synthesis would protect the exocyclic amine before N-methylation of the pyrrolidine. However, for the purpose of this illustrative protocol, a direct reductive amination is described.
-
Dissolve the product from Step 4 in a suitable solvent like methanol.
-
Add an aqueous solution of formaldehyde.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
Step 6: Deprotection and salt formation
-
Dissolve the crude product from the previous step in a suitable solvent such as diethyl ether or methanol.
-
Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in ether or isopropanol.
-
Stir the mixture, and the dihydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (S)-1-Methylpyrrolidin-3-amine dihydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-1-Methylpyrrolidin-3-amine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a complex set of multiplets for the pyrrolidine ring protons. The N-methyl group would appear as a singlet, likely shifted downfield due to the quaternization of the nitrogen in the acidic medium. The protons on the carbon bearing the amino group (C3) and the adjacent methylene groups (C2 and C4) will be diastereotopic and will likely show complex splitting patterns. The NH₃⁺ protons may appear as a broad singlet.
-
¹³C NMR: The spectrum should show five distinct carbon signals corresponding to the N-methyl group, and the four carbons of the pyrrolidine ring. The chemical shifts will be influenced by the presence of the two nitrogen atoms and the formation of the dihydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (S)-1-Methylpyrrolidin-3-amine, the free base, the expected molecular ion [M]⁺ would have an m/z of 100.16. Under electron ionization (EI), a common fragmentation pathway for pyrrolidines is the formation of an iminium ion.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. A validated chiral HPLC method is crucial for quality control.
Method Development Strategy:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose phenylcarbamates, are often effective for separating chiral amines.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used, as the compound lacks a strong chromophore.
-
Derivatization (Optional): To enhance detection sensitivity and potentially improve separation, pre-column derivatization with a UV-active or fluorescent tag can be employed.
Workflow for Chiral HPLC Method Development and Analysis.
Applications in Drug Development
The (S)-1-methylpyrrolidin-3-amine moiety is an important pharmacophore found in a range of biologically active compounds. Its structural features can contribute to potent and selective interactions with various biological targets.
-
Enzyme Inhibitors: The chiral amine can serve as a key binding element in the active site of enzymes.
-
Receptor Ligands: The defined stereochemistry is often critical for selective binding to G-protein coupled receptors (GPCRs) and ion channels.
-
Antimicrobial and Antiviral Agents: The pyrrolidine scaffold is present in numerous antimicrobial and antiviral drugs.
The ability to introduce this chiral building block allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling (S)-1-Methylpyrrolidin-3-amine dihydrochloride.
-
Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin and eye irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[16]
-
Storage: Store in a tightly closed container in a cool, dry place. The dihydrochloride salt is likely hygroscopic and should be protected from moisture.
Conclusion
(S)-1-Methylpyrrolidin-3-amine dihydrochloride is a valuable and versatile chiral building block for the synthesis of complex molecular targets in drug discovery. Its defined stereochemistry and functional handles make it an attractive starting material for creating novel therapeutics. A thorough understanding of its synthesis, analytical characterization, and handling is essential for its successful application in research and development. This guide provides a comprehensive foundation for scientists working with this important chemical entity.
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